![molecular formula C12H11ClN2 B2446420 4-chloro-N-(pyridin-3-ylmethyl)aniline CAS No. 29083-43-0](/img/structure/B2446420.png)
4-chloro-N-(pyridin-3-ylmethyl)aniline
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Description
4-chloro-N-(pyridin-3-ylmethyl)aniline is a chemical compound with the molecular formula C12H11ClN2 and a molecular weight of 218.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-chloro-N-(pyridin-3-ylmethyl)aniline consists of 12 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-chloro-N-(pyridin-3-ylmethyl)aniline include a predicted melting point of 100.81°C, a predicted boiling point of approximately 381.8°C at 760 mmHg, a predicted density of approximately 1.3 g/cm³, and a predicted refractive index of n20D 1.65 .Scientific Research Applications
- Anticancer Agents : The compound’s interactions with cellular pathways make it a potential candidate for developing anticancer agents. Scientists investigate its effects on tumor cells and pathways involved in cancer progression .
- Catalyst Ligands : The compound’s amine functionality allows it to serve as a ligand in transition metal-catalyzed reactions. Researchers explore its coordination chemistry and catalytic applications .
- Conducting Polymers : The compound can be part of conducting polymers used in electronic devices, sensors, and coatings. Its electron-rich pyridine ring enhances electrical conductivity .
- Enzyme Inhibitors : The compound may act as an enzyme inhibitor, affecting specific biochemical pathways. Scientists study its binding affinity and inhibitory potential .
- Herbicides : Researchers explore its potential as a herbicide, targeting specific weed species while minimizing harm to non-target plants .
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Materials Science and Polymer Chemistry
Biochemical Assays and Detection Methods
Agrochemicals and Pest Control
Photophysics and Luminescent Materials
properties
IUPAC Name |
4-chloro-N-(pyridin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h1-8,15H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOJAKGCMJIRQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324322 |
Source
|
Record name | 4-chloro-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671487 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-(pyridin-3-ylmethyl)aniline | |
CAS RN |
29083-43-0 |
Source
|
Record name | 4-chloro-N-(pyridin-3-ylmethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001324322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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